molecular formula C17H16ClN3O3 B2894547 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide CAS No. 2034457-31-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide

Cat. No.: B2894547
CAS No.: 2034457-31-1
M. Wt: 345.78
InChI Key: WOVHTMFIQKEIEF-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (CAS Number: 2034457-31-1) is a chemical compound supplied for research purposes. It has a molecular formula of C17H16ClN3O3 and a molecular weight of 345.78 g/mol . This molecule features a benzoxazepin core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a picolinamide moiety . Compounds based on the 1,4-benzoxazepine structure have demonstrated significant potential in pharmacological research. Specifically, closely related analogues within this structural class have been investigated for their anticonvulsant and hypnotic properties . Preclinical studies on similar 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have shown activity in maximal electroshock (MES) seizure tests and the ability to potentiate pentobarbital-induced sleep duration, highlighting the scaffold's relevance in neuroscience and central nervous system (CNS) drug discovery . Furthermore, other structural derivatives of the 1,4-oxazepine bicyclic lactam core have been explored as potent and selective antagonists for various therapeutic targets, underscoring the versatility of this chemotype in developing bioactive molecules . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic use of any kind.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHTMFIQKEIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide generally involves a multi-step process. The initial step often includes the formation of the oxazepine ring structure followed by chlorination and subsequent functional group modifications to introduce the picolinamide moiety. Typical reaction conditions involve the use of organic solvents, specific temperature control, and the presence of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as concentration, temperature, and reaction time is crucial to enhance efficiency and minimize by-products. Additionally, purification processes such as crystallization, filtration, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide undergoes various chemical reactions including:

  • Oxidation: : Introduction of oxygen atoms to the compound, often using oxidizing agents.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

  • Substitution: : Replacement of one functional group with another, involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, permanganate, or chromium trioxide under controlled acidic or basic conditions.

  • Reduction: : Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Halogenated solvents, acids, or bases depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions typically include modified versions of the original compound with new functional groups or alterations in the existing ones, leading to derivatives with potentially diverse biological activities.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide has been explored in several research domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interactions with various biomolecules and potential bioactive properties.

  • Medicine: : Examined for its therapeutic potential in treating diseases due to its unique molecular structure.

  • Industry: : Utilized in the development of novel materials and compounds with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets within biological systems. These interactions often involve binding to specific enzymes or receptors, leading to alterations in cellular pathways and processes. The exact mechanism of action may vary depending on the specific biological context and target molecules involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Core Heterocycle Key Substituents Pharmacological Notes Reference
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (Target) C₂₀H₁₈ClF₃N₂O₄ Benzo[f][1,4]oxazepin-3-one 7-Cl, picolinamide-ethyl Potential CNS modulation
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide C₂₀H₂₁ClN₂O₃S Benzo[f][1,4]oxazepin-3-one 7-Cl, phenylthio-propanamide Enhanced lipophilicity
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide C₂₃H₂₆N₂O₄ Benzo[b][1,4]oxazepin-4-one Allyl, dimethyl, ethoxybenzamide Antagonistic activity in SAR studies
N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide C₂₁H₂₀ClN₃O₄ Benzo[b][1,4]oxazin-3-one 3-Cl-phenyl, piperazine-propanoyl Dual inhibitory activity (enzymes)
N-(2-((4-Chlorobenzyl)carbamoyl)phenyl)picolinamide C₂₀H₁₆ClN₃O₂ Anthranilic acid derivative 4-Cl-benzyl, picolinamide Anti-inflammatory activity (82% yield)
N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide C₁₉H₂₅NO₅ Benzo[b][1,4]dioxin-3-one sec-Butyl, methyl-pentanamide X-ray crystallography confirmed

Key Differences and Implications

Core Heterocycle :

  • The target compound features a benzo[f][1,4]oxazepin-3-one ring, which is a seven-membered ring system with oxygen and nitrogen atoms. In contrast, analogues like benzo[b][1,4]oxazin-3-one (six-membered) and benzo[b][1,4]dioxin-3-one (oxygen-only heterocycle) exhibit distinct conformational flexibility and electronic properties .

Phenylthio (C₂₀H₂₁ClN₂O₃S) and ethoxybenzamide (C₂₃H₂₆N₂O₄) groups in analogues increase lipophilicity, which may influence blood-brain barrier penetration .

Pharmacological Activity :

  • Anthranilic acid derivatives (e.g., N-(2-((4-chlorobenzyl)carbamoyl)phenyl)picolinamide ) demonstrate anti-inflammatory activity with yields up to 85%, suggesting the picolinamide moiety contributes to efficacy .
  • Benzo[b][1,4]oxazin-3-one derivatives (e.g., 22a–c ) exhibit dual inhibitory activity against enzymes like COX-2 and 5-LOX, highlighting the role of piperazine-carboxamide substituents .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes similar to those for nitro-phenoxy intermediates (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide), requiring chlorobenzene reflux and recrystallization . Analogues with allyl or dimethyl groups (e.g., C₂₃H₂₆N₂O₄) employ nucleophilic substitutions and coupling reactions, achieving yields >70% .

Structural-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chlorine or trifluoromethoxy substituents (e.g., C₂₀H₁₈ClF₃N₂O₄ ) enhance stability and binding affinity to hydrophobic pockets .
  • Linker Flexibility : Ethyl or propionamide linkers balance rigidity and conformational freedom, optimizing target engagement .
  • Heterocyclic Ring Size : Seven-membered oxazepine rings (vs. six-membered oxazine) may improve metabolic resistance due to reduced ring strain .

Q & A

Q. What analytical methods are recommended for confirming the structural integrity of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide during synthesis?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying atomic environments and coupling constants, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight alignment with theoretical values. Thin-layer chromatography (TLC) is used for intermediate monitoring .

Q. What are the critical reaction parameters in the multi-step synthesis of this compound?

  • Methodological Answer: Key parameters include:
  • Temperature control (e.g., 0–5°C for sensitive reactions to prevent side products).
  • Solvent selection (polar aprotic solvents like dimethylformamide for nucleophilic substitutions).
  • Inert atmospheres (argon/nitrogen) to stabilize reactive intermediates.
  • Purification via flash chromatography or recrystallization to isolate high-purity products .

Q. How can researchers ensure reproducibility in synthesizing the benzo[f][1,4]oxazepine core?

  • Methodological Answer: Standardize stoichiometric ratios (e.g., 1:1.2 molar equivalents for amide couplings) and document reaction times rigorously. Use internal standards in NMR for quantification. Validate each step with HPLC retention time comparisons to reference intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for higher yields?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like ring closure. Reaction path search algorithms (e.g., artificial force-induced reaction) identify low-energy pathways. Feedback loops integrating experimental data refine computational models .

Q. What strategies resolve discrepancies between NMR and mass spectrometry data in structural analysis?

  • Methodological Answer: Cross-validate with infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Perform X-ray crystallography for unambiguous confirmation. Reassess sample purity via HPLC-MS and repeat analyses under standardized conditions .

Q. How can researchers analyze contradictory bioactivity data across analogs of this compound?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by systematically varying substituents (Table 1). Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to map binding interactions. Use statistical tools like partial least squares regression to correlate structural features with activity .

Table 1: Substituent Effects on Bioactivity

Compound ModificationObserved Bioactivity ChangeReference
Chloro → Fluoro substitutionIncreased kinase selectivity
Allyl group additionEnhanced metabolic stability
Pyrazole vs. thiazole moietiesAltered binding affinity

Q. What experimental designs are effective for studying metabolic stability in this compound?

  • Methodological Answer: Use hepatic microsomal assays (human/rat) to measure intrinsic clearance. Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification. Compare half-life (t₁/₂) values under varying pH and temperature conditions to model in vivo behavior .

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